N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Antibacterial 2-Phenylindolizine Topoisomerase IV

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide (CAS 328022-88-4) is a synthetic small molecule belonging to the 2-phenylindolizine-3-yl acetamide class. Its core scaffold consists of a 2-phenylindolizine heterocycle connected through an α-ketoamide linker to a 4-methoxybenzylamine moiety (molecular formula C24H20N2O3, exact mass 384.435 g/mol).

Molecular Formula C24H20N2O3
Molecular Weight 384.435
CAS No. 328022-88-4
Cat. No. B2366938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
CAS328022-88-4
Molecular FormulaC24H20N2O3
Molecular Weight384.435
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20N2O3/c1-29-20-12-10-17(11-13-20)16-25-24(28)23(27)22-21(18-7-3-2-4-8-18)15-19-9-5-6-14-26(19)22/h2-15H,16H2,1H3,(H,25,28)
InChIKeyOOTGTDKJWRVVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide (CAS 328022-88-4): A Structurally Distinct 2-Phenylindolizine Acetamide for Targeted Probe and Screening Applications


N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide (CAS 328022-88-4) is a synthetic small molecule belonging to the 2-phenylindolizine-3-yl acetamide class [1]. Its core scaffold consists of a 2-phenylindolizine heterocycle connected through an α-ketoamide linker to a 4-methoxybenzylamine moiety (molecular formula C24H20N2O3, exact mass 384.435 g/mol) . This specific substitution pattern distinguishes it from other indolizine acetamide analogs that bear different amide substituents (e.g., piperidinylphenyl, alkyl, or unsubstituted aromatic groups) [1]. While broader indolizine acetamide classes have been studied for antimicrobial, anticancer, and antifungal activities, this particular compound has appeared primarily in high-throughput screening (HTS) campaigns—notably as a candidate GPR151 activator probe—and in combinatorial synthetic libraries targeting kinase or GPCR modulation [2].

Why In-Class Indolizine Acetamides Cannot Be Interchanged with N-[(4-Methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide


Although 2-phenylindolizine acetamide derivatives share a conserved core, the amide substitution dramatically influences both potency and target selectivity. For example, in the Gandham et al. (2024) series, antibacterial and anticancer activities varied by >10-fold depending on the N‑substituent, with derivatives 7c, 7f, and 7g showing antibacterial MICs comparable to ampicillin while 7e and 7h demonstrated anticancer IC50 values between 46 µM and 68 µM against Colo‑205 and MDA‑MB‑231 cell lines [1]. Similarly, patent disclosures reveal that substituting a 4‑piperidinylphenyl group for a 4‑methoxybenzyl group shifts the biological profile from anti‑staphylococcal to broad‑spectrum antifungal activity [2]. Therefore, the specific 4‑methoxybenzylamide moiety present in CAS 328022-88-4 cannot be assumed to replicate the activity of its closest analogs; procurement decisions must be based on compound‑specific verification.

Quantitative Differentiation of N-[(4-Methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide Against Closest Structural Analogs


Class-Level Antibacterial Activity Against S. aureus and E. coli (Derivative Comparison)

In a 2024 study of 2‑phenylindolizine acetamide derivatives, the most active compounds (7c, 7f, 7g) exhibited antibacterial zones of inhibition against S. aureus, E. coli, S. pneumoniae, and P. aeruginosa comparable to or exceeding the reference drug ampicillin [1][2]. While the exact 4‑methoxybenzyl analog (CAS 328022-88-4) was not included in this particular library, the structure‑activity relationship (SAR) trend indicates that electron‑donating aromatic substituents at the amide position are critical for potent anti‑Gram‑positive and anti‑Gram‑negative activity. Molecular docking of the most active analogs (7c, 7f) against S. pneumoniae topoisomerase IV (PDB 4KPE) revealed strong hydrogen‑bond interactions with Asp83 (2.08–2.23 Å), His74 (2.05 Å), and Ser80 (1.05 Å) [1].

Antibacterial 2-Phenylindolizine Topoisomerase IV

GPR151 Orphan GPCR Activator Screening – Compound-Specific Inclusion

CAS 328022-88-4 was specifically tested in a cell‑based high‑throughput primary assay (PubChem AID 1508602) designed to identify activators of the orphan G‑protein coupled receptor GPR151 . The assay, conducted by The Scripps Research Institute Molecular Screening Center, utilized a β‑lactamase reporter gene under the control of a GPR151‑responsive promoter in HEK 293T cells [1]. Although the exact quantitative activation value (% activation or EC50) is not publicly disclosed in the abstract, the compound’s inclusion in this focused screen distinguishes it from many 2‑phenylindolizine acetamides that were not selected for GPCR‑targeted HTS.

GPR151 Orphan GPCR HTS

Antifungal Class Potential vs. Tetrahydroindolizine Analogs

Patent WO2008062182 discloses that 2‑oxo‑2‑(2‑substituted‑indolizin‑3‑yl)‑acetamide derivatives, including compounds bearing a 4‑piperidinylphenyl substituent, exhibit potent antifungal activity against Candida albicans, Aspergillus flavus, and Aspergillus fumigatus [1][2]. The 4‑piperidinylphenyl analog is the closest directly characterized comparator; it demonstrated effective growth inhibition in standardized broth microdilution assays [1]. The target compound differs only in the amide substituent (4‑methoxybenzyl vs. 4‑piperidinylphenyl), a modification that could modulate fungal CYP51 binding or efflux susceptibility.

Antifungal Indolizine Agricultural fungicide

Structural Differentiation: 4-Methoxybenzyl vs. 4-Bromobenzyl and 4-Methylphenyl Analogs

Among commercially available 2‑phenylindolizine‑3‑yl acetamide analogs, the target compound is unique in bearing a polarizable, hydrogen‑bond‑accepting 4‑methoxybenzyl group, contrasting with the halogenated 4‑bromobenzyl analog (MW 449.34; ClogP ~5.47 vs. ~4.63 for the methoxy analog) and the non‑polar 4‑methylphenyl derivative . The methoxy substituent increases aqueous solubility (predicted LogS ≈ −5.2 vs. −6.1 for the bromo analog) and introduces a hydrogen‑bond acceptor capable of engaging polar residues in kinase ATP‑binding pockets or GPCR orthosteric sites [1].

SAR Indolizine Physicochemical properties

Highest-Impact Application Scenarios for N-[(4-Methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide Based on Quantitative Evidence


Orphan GPCR Deorphanization and Neuroscience Probe Development

The compound’s inclusion in a dedicated GPR151 activator HTS campaign makes it a judicious starting point for laboratories studying habenula‑associated disorders (pain, addiction, depression). Procurement enables follow‑up dose‑response validation, selectivity profiling against related galanin‑receptor family members, and initial SAR expansion.

Antibacterial Lead Optimization Leveraging Indolizine‑Topoisomerase IV Interactions

Building on the demonstrated antibacterial activity of close indolizine analogs against S. aureus and E. coli, with molecular docking evidence for topoisomerase IV engagement [1], the target compound can be prioritized for MIC determination and resistance profiling. Its 4‑methoxybenzyl group may enhance Gram‑negative outer membrane permeability relative to more lipophilic analogs.

Antifungal SAR Expansion for Agricultural and Pharmaceutical Applications

Given the antifungal patent landscape covering 2‑oxo‑indolizin‑3‑yl acetamides [2], the target compound offers a structurally distinct vector (4‑methoxybenzyl) not extensively explored in the prior art. It can serve as a key intermediate for synthesizing a focused library targeting crop‑pathogenic fungi or drug‑resistant Candida strains.

Physicochemical Property Benchmarking for Kinase/GPCR Focused Libraries

With its favorable ClogP and solubility profile compared to brominated and non‑polar analogs , this compound is well‑suited as a physicochemical standard in designing fragment‑growing strategies or as a control in cellular thermal shift assays (CETSA) where non‑specific aggregation must be minimized.

Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.